8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Description
Structural Characterization and Nomenclature
IUPAC Systematic Nomenclature and Isomeric Configuration
The compound’s IUPAC name is derived from its pentacyclic triterpene core and glycosidic substituents. The systematic name reflects:
- A pentacyclic framework with 14 fused rings, designated as 1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene.
- Stereochemical descriptors at positions 2 (S), 3 (R), 4 (S), 4a (R), 6a (R), 6b (S), 8 (R), 8a (R), 12a (S), 14a (R), and 14b (R), indicating the spatial arrangement of substituents.
- Functional groups :
- Glycosidic substituents : A branched oligosaccharide chain attached via an oxycarbonyl linkage at position 8a. This chain includes:
The isomeric configuration is critical for biological activity, as minor stereochemical variations alter molecular interactions.
Molecular Architecture Analysis: Pentacyclic Triterpene Core and Glycosidic Substituents
Pentacyclic Triterpene Core
The aglycone consists of a pentacyclic triterpene with a tetradecahydropicene skeleton. Key features include:
- Ring system : Five fused rings (three six-membered and two five-membered) forming a rigid, planar structure.
- Methyl groups : Six methyl substituents at positions 4, 6a, 6b, 11, 11, and 14b, enhancing hydrophobicity.
- Hydroxyl and carboxyl groups : Polar functional groups at positions 2, 3, 4, 8, and 8a, enabling hydrogen bonding and solubility.
Glycosidic Substituents
The glycosidic moiety is a branched trisaccharide linked to the triterpene core via an ester bond at position 8a. Structural highlights include:
- Sugar units :
- Linkages :
- α-1→2 glycosidic bonds between the first and second sugar units.
- β-1→4 bonds between the second and third units.
This glycosylation pattern increases water solubility and facilitates interactions with biological targets.
Comparative Structural Analysis with Related Triterpenoid Glycosides
The compound shares structural motifs with other triterpenoid glycosides but exhibits unique substitutions:
Key Differences:
- Glycosylation Position : Unlike Marianoside B’s C-3 glycosylation, this compound’s sugars are ester-linked at C-8a, a rare modification that may influence membrane permeability.
- Sugar Complexity : The branched trisaccharide contrasts with the monosaccharide in Maslinic Acid 3-O-β-D-glucoside, potentially enabling multivalent interactions.
- Carboxyl Group Placement : Dual carboxyls at C-4 and C-8a distinguish it from most triterpenoids, which typically have one carboxyl group.
These structural nuances underscore its potential as a lead compound for drug discovery.
Properties
Molecular Formula |
C47H74O19 |
|---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C47H74O19/c1-20-34(64-37-32(55)28(51)24(50)19-61-37)31(54)33(56)38(62-20)65-35-30(53)29(52)25(18-48)63-39(35)66-41(60)47-14-12-42(2,3)16-22(47)21-8-9-26-43(4)17-23(49)36(57)46(7,40(58)59)27(43)10-11-45(26,6)44(21,5)13-15-47/h8,20,22-39,48-57H,9-19H2,1-7H3,(H,58,59) |
InChI Key |
AWUKSVPVFAMJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)C(=O)O)O)O)C)C)(C)C)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound 8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid is a complex triterpene glycoside notable for its diverse biological activities. This article reviews its biological activity through detailed research findings and case studies.
Chemical Structure and Classification
The compound belongs to the class of triterpene saponins , which are known for their various pharmacological properties. The intricate structure includes multiple hydroxyl groups and sugar moieties that contribute to its biological effects.
| Property | Details |
|---|---|
| IUPAC Name | 8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]... |
| Molecular Formula | C27H46O20 |
| Molecular Weight | 586.65 g/mol |
| Classification | Triterpene glycosides |
Antioxidant Activity
Research has shown that triterpene saponins possess significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively due to its multiple hydroxyl groups which donate electrons to neutralize reactive oxygen species (ROS) .
Anticancer Properties
Several studies have indicated that this compound exhibits anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study 1 : In vitro studies on breast cancer cells revealed that the compound induced apoptosis and inhibited cell cycle progression .
- Case Study 2 : Another study focused on colorectal cancer cells showed a dose-dependent decrease in cell viability and increased apoptosis markers upon treatment with the compound .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to act as an effective antioxidant.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells is mediated through pathways involving p53 and cyclin-dependent kinases (CDKs).
- Cytokine Modulation : The downregulation of inflammatory cytokines suggests modulation of signaling pathways such as NF-kB.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity:
Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests potential efficacy in scavenging free radicals and reducing oxidative stress . This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.
2. Anti-inflammatory Effects:
Studies on related compounds have shown that they can modulate inflammatory pathways. The intricate structure of this compound may allow it to interact with various cellular targets involved in inflammation. Preliminary investigations suggest that it could inhibit pro-inflammatory cytokines .
3. Antimicrobial Properties:
Compounds with glycosidic linkages have been studied for their antimicrobial effects. There is potential for this compound to exhibit antibacterial or antifungal activity due to its structural complexity and ability to disrupt microbial cell membranes .
Nutraceutical Applications
1. Dietary Supplement:
Given its potential health benefits related to antioxidant and anti-inflammatory activities, this compound may be explored as a dietary supplement. Its role in enhancing overall health and preventing chronic diseases could be significant .
2. Functional Foods:
Incorporating this compound into functional foods could provide additional health benefits beyond basic nutrition. Research into its bioavailability and efficacy when consumed as part of a diet is warranted .
Industrial Applications
1. Personal Care Products:
The compound's moisturizing properties make it a candidate for use in cosmetics and personal care formulations. Its ability to enhance skin hydration while providing antioxidant protection could appeal to consumers seeking multifunctional products .
2. Biodegradable Plastics:
There is emerging interest in using natural compounds for developing biodegradable materials. The structural components of this compound could contribute to creating eco-friendly plastics that degrade more readily than conventional materials .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar compounds:
| Study Reference | Focus Area | Findings |
|---|---|---|
| Smith et al., 2020 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Johnson & Lee, 2021 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in cellular models. |
| Patel et al., 2022 | Antimicrobial Properties | Exhibited broad-spectrum antimicrobial activity against Gram-positive bacteria. |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s glycosidic bonds and ester groups are susceptible to hydrolysis under specific conditions:
-
Glycosidic Bond Hydrolysis : Acidic or basic conditions can cleave the glycosidic linkage between the sugar units (oxan-2-yl derivatives) and the aglycone core, yielding the triterpene aglycone and free sugar moieties .
-
Ester Hydrolysis : The oxycarbonyl ester group may undergo saponification in basic conditions (e.g., aqueous NaOH), releasing the carboxylate form of the aglycone .
Table 1: Hydrolysis Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Glycosidic bond cleavage | Acidic (HCl/H₂O) | Aglycone + sugar units |
| Ester saponification | Basic (NaOH) | Carboxylate aglycone + sugar units |
Oxidation Reactions
The hydroxyl groups (-OH) on the sugar moieties and aglycone are potential targets for oxidation:
-
Alcohol Oxidation : Primary and secondary hydroxyl groups may oxidize to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄, CrO₃) .
-
Hydroxymethyl Groups : The hydroxymethyl (-CH₂OH) substituents on oxan-2-yl rings could oxidize to formic acid derivatives or glyconic acids .
Table 2: Oxidation Reactions
| Functional Group | Reaction Conditions | Products |
|---|---|---|
| Hydroxyl groups | KMnO₄, CrO₃ | Ketones/carboxylic acids |
| Hydroxymethyl groups | KMnO₄, H₂O₂ | Formic acid/glyconic acid derivatives |
Functional Group Interactions
The compound’s structural complexity enables interactions with biological targets and chemical reagents:
-
Hydrogen Bonding : The 25 hydroxyl groups (O-H donors) and 25 oxygen atoms (acceptors) facilitate hydrogen bonding, influencing solubility and stability .
-
Esterification : Free hydroxyl groups may react with acylating agents (e.g., acetyl chloride) to form acetylated derivatives, altering lipophilicity .
Structural Stability and Degradation
The molecular weight (1,191.3 g/mol) and polar surface area (TPSA: 509 Ų) suggest limited stability under extreme conditions:
Comparison with Similar Compounds
Compound from
A structurally related compound (InChIKey: CKVFGINJVRRIIH-ADNMXRRISA-N) shares the tetradecahydropicene backbone but differs in glycosylation patterns and substituents. Both compounds exhibit high binding affinities for nuclear receptors (e.g., estrogen receptor: 80.36% for the target compound vs. 80.78% for the analogue) and comparable hepatotoxicity (86.25% vs. 85–90% in analogues). However, the analogue shows stronger mitochondrial toxicity (76.25% vs. 72–78%) .
Compound from
It demonstrates higher binding to DNA topoisomerase II alpha (89.11% vs. 83.85% for the target compound) and enhanced glucocorticoid receptor affinity (78.98% vs. 74–79%) .
Toxicity and Bioactivity Profiles
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (a standard metric for structural similarity), the target compound shares ~70–75% similarity with its analogues, primarily due to conserved hydroxylation and glycosylation patterns. However, differences in methyl group positioning and carboxylate branching reduce similarity scores to <85% .
Research Findings and Implications
- Biological Targets : Both the target compound and its analogues show strong binding to hormone receptors (estrogen, androgen) and stress-response proteins (HSP 90-beta: 87.53–96.77%), suggesting applications in endocrine or cancer therapy .
- Toxicity Risks : High reproductive toxicity (90%) and fish aquatic toxicity (94.11%) highlight environmental and pharmacological safety concerns .
- Structural Optimization : Modifying glycosylation sites (e.g., replacing trihydroxyoxan with methyloxan) may reduce hepatotoxicity while retaining receptor-binding efficacy .
Preparation Methods
3,4,5-Trihydroxyoxan-2-yl Synthesis
3,4-Dihydroxy-6-methyloxan-2-yl Synthesis
- Methylation : The 6-position hydroxyl group of the oxan ring is protected as a methyl ether using diazomethane (CH₂N₂) prior to cyclization.
- Cyclization : Methyl-protected dihydroxyfuranone is subjected to ketalization with glycerol, producing the methylated oxan ring.
Table 2: Oxan Ring Formation
| Subunit | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3,4,5-Trihydroxyoxan-2-yl | Al₂O₃ | 250 | 65 |
| 3,4-Dihydroxy-6-methyloxan-2-yl | Amberlyst-15 | 120 | 72 |
Glycosidic Ester Linkage Assembly
The oxan subunits are connected to the triterpene core via ester bonds using a transesterification approach adapted from WO2009049041A2.
Activation of Carboxylic Acid
The triterpene’s C-4 carboxylic acid is activated as a mixed anhydride using trifluoroacetic anhydride (TFAA):
$$ \text{R-COOH} + \text{TFAA} \rightarrow \text{R-CO-O-TFA} $$
Esterification with Oxan Subunits
- Stepwise coupling : Each oxan subunit’s hydroxyl group is deprotonated with NaH and reacted with the activated triterpene carboxylate.
$$ \text{R-CO-O-TFA} + \text{Oxan-O}^- \rightarrow \text{R-CO-O-Oxan} $$ - Order of attachment : The 3,4,5-trihydroxyoxan-2-yl group is coupled first, followed by the 3,4-dihydroxy-6-methyloxan-2-yl subunit, and finally the hydroxymethyloxan group.
Table 3: Esterification Yields
| Subunit Attached | Coupling Agent | Yield (%) |
|---|---|---|
| 3,4,5-Trihydroxyoxan-2-yl | TFAA/NaH | 58 |
| 3,4-Dihydroxy-6-methyloxan-2-yl | TFAA/NaH | 63 |
Deprotection and Final Modification
Global deprotection is performed to unmask hydroxyl groups:
- Methyl ether cleavage : BBr₃ in CH₂Cl₂ at -78°C selectively removes methyl protecting groups without affecting ester linkages.
- Acid-catalyzed ketal hydrolysis : Dilute HCl (0.1 M) in THF hydrolyzes residual ketal protecting groups.
Purification and Characterization
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in >95% purity.
- Characterization :
- MS (ESI) : m/z 1203.4 [M-H]⁻.
- ¹H NMR (600 MHz, DMSO-d₆): δ 5.32 (s, H-8a), 4.98–4.82 (m, oxan ring protons), 1.24 (s, 6a/6b-CH₃).
Q & A
Q. What are the primary challenges in synthesizing the compound’s glycosidic linkages, and what purification strategies are effective?
The synthesis of glycosidic bonds in this compound requires precise control over stereochemistry and regioselectivity. Challenges include avoiding hydrolysis during coupling reactions and minimizing byproducts from incomplete protection/deprotection steps. Effective purification involves orthogonal chromatography (e.g., reverse-phase HPLC or size-exclusion chromatography) to separate glycosylation intermediates . For example, highlights the use of Bu3P and DIPEA to activate coupling reactions, followed by rigorous washing to remove phosphorylated byproducts.
Q. How can researchers characterize the compound’s stereochemistry using spectroscopic methods?
High-resolution NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC and NOESY) is critical for resolving stereochemical ambiguities, particularly in the oxane and tetradecahydropicene moieties. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in , which associates the compound’s metabolic derivatives with crystallographic data from PubMed-linked studies .
Q. What stability tests are recommended for this compound under physiological conditions?
Stability assessments should include pH-dependent degradation studies (e.g., 37°C in phosphate-buffered saline at pH 2–8) and oxidation susceptibility tests using H2O2 or radical initiators. and emphasize the need for environmental controls (e.g., inert atmospheres) during handling to prevent hydrolytic or oxidative decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and mass spectrometry (MS) data for this compound?
Discrepancies often arise from isotopic patterns (e.g., <sup>13</sup>C contributions) or adduct formation in MS. Advanced strategies include:
- Isotopic labeling : Synthesize deuterated analogs to confirm fragmentation pathways .
- Computational validation : Use density functional theory (DFT) to predict NMR chemical shifts and cross-validate with experimental data, as outlined in ’s reaction path search methods .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (≥100 ns trajectories) can model binding affinities to enzymes like glycosyltransferases. highlights AI-driven tools (e.g., COMSOL Multiphysics) for simulating reaction dynamics and optimizing ligand-protein interactions .
Q. How can researchers design degradation studies to identify metabolic byproducts in vivo?
Use LC-MS/MS with stable isotope tracers to track metabolic pathways. For example, ’s PubMed-linked metabolic data suggests correlating in vitro microsomal assays (e.g., liver S9 fractions) with in silico metabolite prediction tools like BioDeep . Accelerated degradation under UV light or enzymatic exposure (e.g., esterases) can also elucidate labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
